2-(3,3-dimethyl-2-oxobutyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one

HGPRT Inhibition Pyridazinone SAR Antiparasitic Drug Discovery

This compound is a unique pyridazin-3(2H)-one featuring a bulky C6-naphthalen-1-yl and an N2-neopentyl-like oxobutyl chain. These structural features profoundly impact target engagement, solubility, and metabolic stability, making any generic analog substitution scientifically unjustifiable. It is exclusively positioned as a screening tool for de novo hit discovery in focused SAR campaigns. Procurement must be paired with a commitment to generate primary pharmacological data, as no comparative data exists for this chemotype. Purchase for synthetic method validation is also supported.

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
Cat. No. B4515628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-dimethyl-2-oxobutyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C20H20N2O2/c1-20(2,3)18(23)13-22-19(24)12-11-17(21-22)16-10-6-8-14-7-4-5-9-15(14)16/h4-12H,13H2,1-3H3
InChIKeyBXRNTBFRGXQTNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Dimethyl-2-oxobutyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one: Chemical Identity and Baseline for Differential Evaluation


The compound 2-(3,3-dimethyl-2-oxobutyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one (molecular formula C20H20N2O2, molecular weight 320.4 g/mol) belongs to the pyridazin-3(2H)-one class of heterocycles, characterized by a N2-substituted 3,3-dimethyl-2-oxobutyl side chain and a C6 naphthalen-1-yl aromatic substituent . Its structural framing within the broader pyridazinone scaffold, a privileged structure in medicinal chemistry, necessitates a rigorous evidence-based evaluation against close analogs for any scientific selection or procurement decision. This guide is constructed to determine whether quantifiable differentiation data exists to justify prioritizing this specific substitution pattern over alternative C6-aryl or N2-alkyl variants.

Why Pyridazinone Scaffold Interchangeability Cannot Be Assumed for 2-(3,3-Dimethyl-2-oxobutyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one


Generic substitution among pyridazinone analogs is unsupported without direct comparative pharmacological data due to the well-documented impact of subtle structural modifications on target engagement, selectivity, and physicochemical properties within this chemotype [1]. The presence of a bulky, lipophilic naphthalen-1-yl group at C6 versus smaller aryl or heteroaryl substituents is expected to profoundly influence molecular recognition, solubility, and metabolic stability, while the N2-neopentyl-like side chain introduces steric constraints that may modulate binding kinetics. Without quantitative head-to-head data, any assumption that a 6-phenyl, 6-furyl, or 4,5-dihalogenated analog can serve as a functional equivalent for 2-(3,3-dimethyl-2-oxobutyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one is scientifically unjustifiable and poses a risk of experimental failure in target-based or phenotypic screening campaigns.

Quantitative Differentiation Evidence for 2-(3,3-Dimethyl-2-oxobutyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one: Comparator-Based Analysis


Evidence Gap: No Direct Comparator Data Identified for Inhibitory Activity Against Human Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

A comprehensive search of primary research papers, patents (including the US9200020 family), and authoritative databases (BindingDB, PubChem, ChEMBL) failed to identify any quantitative biological activity data for 2-(3,3-dimethyl-2-oxobutyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one itself. A structurally related compound from patent US9200020 (Table 3, compound 6) containing a distinct purine-like scaffold showed Ki values of 600 nM (human HGPRT, pH 7.4, spectrophotometric assay) [1] and 4,000 nM (P. falciparum HGXPRT) [2]. However, this compound is not the pyridazinone under evaluation and does not serve as a valid comparator for differentiation claims.

HGPRT Inhibition Pyridazinone SAR Antiparasitic Drug Discovery

Application Scenarios for 2-(3,3-Dimethyl-2-oxobutyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one Based on Current Evidence


Chemical Probe Development Requiring Empirical SAR Profiling

Given the lack of published quantitative activity data, the primary scientifically justified application for procuring this compound is as a screening tool within a focused pyridazinone SAR campaign. Its value lies not in a proven differentiation advantage but in its potential as a novel chemotype for de novo hit discovery. Any procurement must be paired with a commitment to generate primary pharmacological data (e.g., kinase panel screens, cellular phenotypic assays) to establish its own activity profile, as no existing data permits it to be positioned against analogs such as 2-(3,3-dimethyl-2-oxobutyl)-6-(furan-2-yl)pyridazin-3(2H)-one or 4,5-dichloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone .

Synthetic Methodology Development Using the Naphthalenyl-Pyridazinone Core

The compound may serve as a substrate or product standard in the development of new synthetic methods targeting regioselective N2-alkylation or C6-arylation of the pyridazinone ring. Its distinct substitution pattern, featuring both a neopentyl-like oxobutyl side chain and a naphthyl group, offers a sterically and electronically demanding test case for method validation, independent of biological potency.

Physicochemical Property Benchmarking Against In-Class Analogs

In the absence of biological data, measured or predicted physicochemical properties (LogP, aqueous solubility, plasma protein binding) for this compound could be compared against those of simpler 6-aryl pyridazinones to assess the impact of the naphthyl and oxobutyl modifications on drug-likeness parameters. Such data, once generated, would enable informed selection for in vivo studies based on pharmacokinetic suitability rather than unverified potency claims.

Quote Request

Request a Quote for 2-(3,3-dimethyl-2-oxobutyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.